molecular formula C11H16N2O2 B8280020 1-methyl-4-morpholin-4-ylmethyl-1H-pyrrole-2-carbaldehyde

1-methyl-4-morpholin-4-ylmethyl-1H-pyrrole-2-carbaldehyde

Cat. No. B8280020
M. Wt: 208.26 g/mol
InChI Key: CVHPTWYOHQPRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-morpholin-4-ylmethyl-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-4-morpholin-4-ylmethyl-1H-pyrrole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-4-morpholin-4-ylmethyl-1H-pyrrole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-methyl-4-morpholin-4-ylmethyl-1H-pyrrole-2-carbaldehyde

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-methyl-4-(morpholin-4-ylmethyl)pyrrole-2-carbaldehyde

InChI

InChI=1S/C11H16N2O2/c1-12-7-10(6-11(12)9-14)8-13-2-4-15-5-3-13/h6-7,9H,2-5,8H2,1H3

InChI Key

CVHPTWYOHQPRTL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C=O)CN2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of morpholine (130 mmoles) in acetic acid (60 ml) at 0° C. there are added 1-methyl-1H-pyrrole-2-carbaldehyde (110 mmoles) and formaldehyde (110 mmoles) 37% in water. The reaction mixture is stirred for 16 hours at 50° C. After evaporation to dryness, about 100 ml of 25% aqueous sodium hydroxide solution are added. After extraction with DCM, the organic phase is washed with water and with saturated aqueous NaCl solution, dried over sodium sulphate, filtered and evaporated to dryness. The residue is purified by flash chromatography on silica gel (SiO2; gradient AcOEt/MeOH) to yield the title products 1-methyl-4-morpholin-4-ylmethyl-1H-pyrrole-2-carbaldehyde and 1-methyl-5-morpholin-4-ylmethyl-1H-pyrrole-2-carbaldehyde in a ratio of 1/5.
Quantity
130 mmol
Type
reactant
Reaction Step One
Quantity
110 mmol
Type
reactant
Reaction Step One
Quantity
110 mmol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.